ザミカスタット
概要
説明
ザミカスタットは、BIA 5-1058としても知られており、BIAL-Portela & Cia SAによって開発された化合物です。それはドーパミンβ-ヒドロキシラーゼ(DBH)阻害剤として作用します。DBHは、ドーパミンをノルエピネフリンに変換する酵素です。ザミカスタットは、血液脳関門を通過する能力があるため、中枢および末梢効果の両方があります。 注目すべき特性の1つは、降圧作用です .
2. 製法
合成経路: ザミカスタットの合成経路は、文献では広く公開されていません。 通常、有機化学反応によって合成されます。
工業的生産方法: ザミカスタットの大規模な工業的生産方法に関する情報は限られています。 研究用化合物として、主に臨床試験で調査されています。
科学的研究の応用
ザミカスタットは、さまざまな科学的文脈で検討されてきました。
循環器研究: 降圧作用により、循環器研究に関連しています。
肺動脈性肺高血圧症(PAH): 臨床試験では、ザミカスタットがPAHの補助療法として調査されています.
その他の潜在的な応用: 広く研究されていませんが、ザミカスタットのDBH阻害は、神経学および内分泌学でより広範な影響を与える可能性があります。
作用機序
ザミカスタットはDBHを阻害し、ノルエピネフリンの合成を減少させます。 交感神経系の活動を調節することにより、血圧調節に影響を与えます。
6. 類似の化合物との比較
ザミカスタットの独自性は、P-糖タンパク質(P-gp)と乳がん抵抗性タンパク質(BCRP)の二重阻害にあります。 それは、両方のトランスポーターの濃度依存的な阻害を示します . 残念ながら、具体的な類似の化合物は明示的にリストされていません。
生化学分析
Biochemical Properties
Zamicastat interacts with the enzyme dopamine β-hydroxylase (DBH), which converts dopamine into norepinephrine . Zamicastat acts as a DBH inhibitor, modulating the sympathetic nervous system by reducing norepinephrine biosynthesis in peripheral sympathetic nerves .
Cellular Effects
Zamicastat has been shown to have significant effects on various types of cells and cellular processes. In a study on the monocrotaline rat model of pulmonary arterial hypertension, Zamicastat significantly improved the survival rate of treated animals . This was associated with a significant decrease in sympathetic activity, as shown by a reduction in noradrenaline levels in the urine and a significant decrease in noradrenaline tissue content in the ventricles .
Molecular Mechanism
Zamicastat exerts its effects at the molecular level primarily through its inhibition of DBH. By inhibiting this enzyme, Zamicastat reduces the biosynthesis of norepinephrine in peripheral sympathetic nerves . This suggests that the beneficial effect of Zamicastat is exerted by a mechanism other than decreasing right ventricular pressure .
Temporal Effects in Laboratory Settings
Zamicastat has shown a fast to moderate absorption, with a time of peak concentration ranging from 1.5 to 6.0 hours post single dose and repeated once-daily administration . It was well distributed with an apparent volume of distribution between 1429 - 8185 L, following single dose .
Dosage Effects in Animal Models
In animal models, the effects of Zamicastat have been shown to vary with different dosages. For instance, in a study on the monocrotaline rat model of pulmonary arterial hypertension, daily treatment with Zamicastat (30 mg/kg/day) was initiated and prolonged until day 27 or 25 . Zamicastat significantly improved the survival rate of treated animals .
Metabolic Pathways
It is known that Zamicastat inhibits DBH, a key enzyme in the catecholamine biosynthetic pathway .
Transport and Distribution
It is known that Zamicastat is well distributed with an apparent volume of distribution between 1429 - 8185 L, following single dose .
Subcellular Localization
Given its role as a DBH inhibitor, it is likely that it localizes to areas where DBH is active, such as the synaptic vesicles of nerve terminals .
準備方法
Synthetic Routes: The synthetic routes for Zamicastat have not been widely disclosed in the literature. it is typically synthesized through organic chemical reactions.
Industrial Production Methods: Information on large-scale industrial production methods for Zamicastat is limited. As a research compound, it has primarily been investigated in clinical trials.
化学反応の分析
反応の種類: ザミカスタットは、酸化、還元、置換など、さまざまな化学反応を起こす可能性があります。 これらの反応に関する具体的な詳細は、機密情報です。
一般的な試薬と条件: ザミカスタット反応で使用される試薬と条件は、公表されていません。 研究者は通常、薬剤開発プロセス中にこれらのパラメーターを最適化します。
主要な生成物: ザミカスタット反応から生成される主要な生成物は、明示的に文書化されていません。 特定の代謝産物と中間体を解明するには、さらなる研究が必要です。
類似化合物との比較
Zamicastat’s uniqueness lies in its dual inhibition of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). It exhibits concentration-dependent inhibition of both transporters . Unfortunately, specific similar compounds are not explicitly listed.
特性
IUPAC Name |
4-[2-(benzylamino)ethyl]-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3OS/c22-16-8-15-9-18(13-27-20(15)19(23)10-16)26-17(12-25-21(26)28)6-7-24-11-14-4-2-1-3-5-14/h1-5,8,10,12,18,24H,6-7,9,11,13H2,(H,25,28)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSLCFLHEFXANG-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148358 | |
Record name | Zamicastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1080028-80-3 | |
Record name | 1-[(3R)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-yl]-1,3-dihydro-5-[2-[(phenylmethyl)amino]ethyl]-2H-imidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1080028-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zamicastat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1080028803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zamicastat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12389 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zamicastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZAMICASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLU32D0DNV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Zamicastat and what are its downstream effects?
A: Zamicastat is a reversible, noncompetitive inhibitor of Dopamine-β-hydroxylase (DBH) [, ]. DBH is the enzyme responsible for converting dopamine to norepinephrine in sympathetic nerves and the adrenal medulla [, ]. By inhibiting DBH, Zamicastat reduces norepinephrine levels and increases dopamine levels in peripheral sympathetically-innervated tissues [, , ]. This modulation of the sympathetic nervous system has been shown to decrease blood pressure and improve cardiometabolic and inflammatory biomarkers [, ].
Q2: What is the molecular structure of Zamicastat?
A: Zamicastat, chemically known as (R)-5-(2-(benzylamino)ethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione [], has a molecular formula of C21H21F2N3OS and a molecular weight of 397.47 g/mol [].
Q3: How does Zamicastat affect the cardiovascular system?
A: Zamicastat primarily acts on the sympathetic nervous system by inhibiting DBH []. This leads to a decrease in norepinephrine levels, which are responsible for vasoconstriction and increased heart rate []. As a result, Zamicastat exhibits a dose-dependent decrease in both systolic and diastolic blood pressure without affecting heart rate []. Studies in Spontaneously Hypertensive Rats (SHRs) show that Zamicastat can effectively lower blood pressure [, , ].
Q4: What is the impact of Zamicastat on the cardiovascular system during stress responses?
A: Zamicastat effectively attenuates the blood pressure response to stressors like the cold pressor test []. In healthy subjects, Zamicastat administration reduced both systolic and mean arterial pressure responses to cold stimulus []. This further highlights its role in modulating the sympathetic nervous system's overdrive during stressful situations.
Q5: Are there any potential benefits of Zamicastat beyond blood pressure control?
A: Beyond its antihypertensive effects, Zamicastat exhibits promising results in improving cardiometabolic and inflammatory markers []. Studies in aged SHRs demonstrated that Zamicastat treatment reduced plasma triglycerides, free fatty acids, and inflammatory markers like CRP, MCP-1, and various interleukins []. This suggests broader therapeutic potential for Zamicastat in addressing cardiovascular disease complexities.
Q6: How effective is Zamicastat in treating Pulmonary Arterial Hypertension (PAH)?
A: Preclinical studies in the monocrotaline (MCT) rat model of PAH have shown that Zamicastat improves survival rates [, , ]. While it doesn't directly reduce the elevated right ventricular pressure, its beneficial effect is thought to be mediated by mechanisms beyond pressure reduction [].
Q7: What are the electrophysiological effects of Zamicastat on the heart?
A: Research in MCT-treated rats indicates that Zamicastat can reduce cardiac arrhythmias []. Compared to untreated MCT rats, those treated with Zamicastat showed a lower incidence of arrhythmias like bundle branch blocks, atrioventricular blocks, atrial fibrillation, and ventricular fibrillation []. This suggests a protective effect of Zamicastat against arrhythmogenesis in PAH.
Q8: How is Zamicastat metabolized in the body?
A: Studies on the absorption, distribution, metabolism, and excretion (ADME) of Zamicastat have been conducted in rats and dogs []. Further research has explored its in vitro metabolism across different species and identified the cytochrome P450 (CYP) enzymes involved in its metabolic breakdown [].
Q9: Are there any known drug-drug interactions with Zamicastat?
A: Several clinical trials have investigated potential drug-drug interactions between Zamicastat and other medications commonly used for PAH and other conditions. These studies examined interactions with Bosentan [], Sildenafil [], Treprostinil [], and Warfarin [].
Q10: What is the safety profile of Zamicastat?
A: Clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetic, and pharmacodynamic profile of Zamicastat in healthy volunteers []. Additionally, studies have investigated its effects on cardiac repolarization [] and the potential for P-glycoprotein transporter inhibition [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。